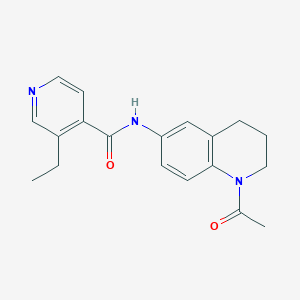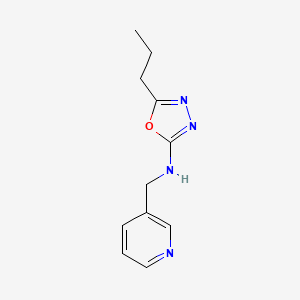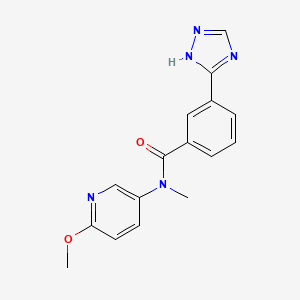![molecular formula C17H21F3N2O2 B7641541 3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one](/img/structure/B7641541.png)
3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one, also known as OTMP, is a chemical compound that has been widely studied for its potential applications in scientific research. OTMP is a piperidinone derivative that exhibits a unique combination of properties, including high potency and selectivity, making it a promising candidate for use in various research fields.
Wirkmechanismus
3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one exerts its effects by selectively binding to the DAT protein, thereby blocking its ability to transport dopamine. This results in an increase in dopamine levels in the brain, which has been shown to have therapeutic effects in various neurological disorders. The mechanism of action of this compound has been extensively studied using various in vitro and in vivo models, and its selectivity and potency have been well-established.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine levels in the brain. In addition to its effects on DAT, this compound has also been shown to interact with other proteins and receptors in the brain, including the serotonin transporter (SERT) and the sigma-1 receptor. These interactions have been linked to various physiological effects, including changes in mood, behavior, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one has several advantages that make it a promising candidate for use in lab experiments. These include its high potency and selectivity, which make it an ideal tool for studying the role of DAT in various neurological disorders. However, there are also several limitations to the use of this compound in lab experiments, including its high cost and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one, including the development of more efficient synthesis methods, the investigation of its effects on other proteins and receptors in the brain, and the exploration of its potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to fully understand the limitations and potential risks associated with the use of this compound in lab experiments.
Synthesemethoden
3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis of this compound typically involves the use of advanced synthetic techniques, such as high-pressure hydrogenation and chromatography. Various research studies have reported different methods for synthesizing this compound, and the most commonly used method involves the reaction of 3-(trifluoromethyl)benzaldehyde with 3-aminopiperidin-2-one, followed by hydrogenation and purification.
Wissenschaftliche Forschungsanwendungen
3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one has been extensively studied for its potential applications in scientific research. One of the main areas of research that this compound has been investigated for is its ability to act as a selective inhibitor of the dopamine transporter (DAT). DAT is a protein that plays a crucial role in the regulation of dopamine levels in the brain, and its inhibition has been linked to various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Eigenschaften
IUPAC Name |
3-(oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2/c18-17(19,20)13-4-1-3-12(9-13)10-22-7-2-5-15(16(22)23)21-14-6-8-24-11-14/h1,3-4,9,14-15,21H,2,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGSGIOJEHATAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC(=CC=C2)C(F)(F)F)NC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Chloro-2-[(1-methylpyrrolidin-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B7641459.png)

![[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7641471.png)
![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)
![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)




![N-[(5-methylthiophen-2-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641532.png)
![2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B7641538.png)
![N-[2-(2-methoxyethylamino)ethyl]-1-benzothiophene-5-carboxamide;hydrochloride](/img/structure/B7641549.png)
